1-(benzylsulfonyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(Benzylsulfonyl)-4-phenylpiperazine, also known as BZP, is a chemical compound that belongs to the piperazine class of drugs. BZP is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Electrochemical Synthesis
- Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, including compounds related to 1-(benzylsulfonyl)-4-phenylpiperazine. These methods are environmentally friendly and efficient, utilizing aqueous solutions and avoiding hazardous reagents (Nematollahi & Amani, 2011).
Enzyme Inhibition Studies
- Certain derivatives of 1-(benzylsulfonyl)-4-phenylpiperazine have shown potential as enzyme inhibitors, particularly against α-glucosidase, lipoxygenase, acetyl cholinesterase, and butyryl cholinesterase. These findings could be significant for developing treatments for various diseases (Abbasi et al., 2017).
Potential as Antiarrhythmic Agents
- Novel arylpiperazines, including derivatives of 1-(benzylsulfonyl)-4-phenylpiperazine, have been evaluated for their antiarrhythmic properties. These compounds have shown promise as both class II and class III antiarrhythmic agents (Phillips et al., 1992).
Therapeutic Applications in CNS Disorders
- N-phenylpiperazine derivatives, a group that includes 1-(benzylsulfonyl)-4-phenylpiperazine, have reached late-stage clinical trials for treating CNS disorders. This indicates their potential application in neuropsychiatric and neurological diseases (Maia et al., 2012).
Radiopharmaceutical Applications
- Certain phenylpiperazine derivatives have been explored for their suitability as radiopharmaceuticals, particularly for adrenal and myocardial imaging (Hanson, 1982).
Adenosine Receptor Antagonism
- Sulfonamide-containing compounds, related to 1-(benzylsulfonyl)-4-phenylpiperazine, have been developed as adenosine A2B receptor antagonists, showing potential in therapeutic applications (Yan et al., 2006).
Cardiac Electrophysiology and Beta-blocking Activity
- Arylpiperazine compounds have been synthesized to incorporate both beta-receptor blocking and antiarrhythmic properties, showing significant potential in the treatment of cardiac arrhythmias (Phillips et al., 1992).
Pharmacological Diversity and Potentials
- The structural diversity of phenylpiperazine derivatives, including 1-(benzylsulfonyl)-4-phenylpiperazine, suggests a wide range of pharmacological applications. These derivatives have been patented for various therapeutic uses, indicating their potential in diverse medical fields (Maia et al., 2012).
Propriétés
IUPAC Name |
1-benzylsulfonyl-4-phenylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGBCSKWGZGQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfonyl)-4-phenylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.